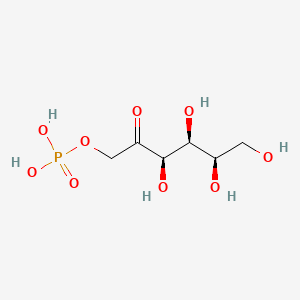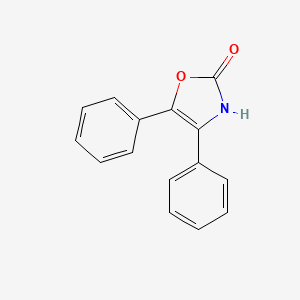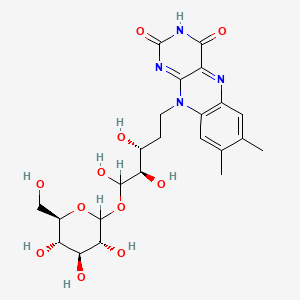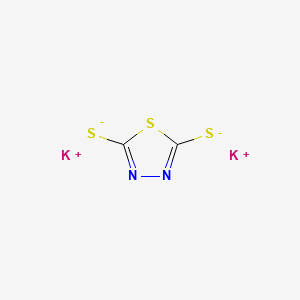
1,3,4-チアゾール-2,5-ジチオール酸二カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate is a chemical compound known for its unique sulfur-donating properties. It is a stable, low-toxicity solid that is free of foul-smelling thiols, making it an attractive option for various synthetic applications . This compound has garnered significant attention due to its versatility in synthetic chemistry, biochemistry, and industrial applications .
科学的研究の応用
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate has a wide range of applications in scientific research:
作用機序
Target of Action
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate, also known as 2,5-Dimercapto-1,3,4-thiadiazole dipotassium salt, primarily targets 1+, 2+ and 3+ valent metals . These metals play a crucial role in various biochemical processes and are often the active sites of many enzymes.
Mode of Action
This compound acts as a sulfur donor . It interacts with its targets (the metals) by undergoing copolymerization to form coordination polymers . This interaction results in the formation of carbon-sulfur (C-S) bonds .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of symmetrical disulfides . Disulfides play a very important role as vulcanizing agents and linkages for controlled drug delivery . They are indispensable in many important synthetic chemistry, biochemistry, and industrial applications .
Pharmacokinetics
It is known that the compound is astable solid and is insoluble in water , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of symmetrical disulfides . These disulfides are used in many organic procedures and play a very important role as vulcanizing agents and linkages for controlled drug delivery .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of CuO and MOF-199 nanoparticles enhances the compound’s ability to synthesize symmetric diaryl and dialkyl disulfides from aryl and alkyl halides . Furthermore, the compound is a stable solid and is free of foul-smelling thiols , which makes it a preferable choice for synthesizing symmetric disulfides .
準備方法
Synthetic Routes and Reaction Conditions
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate can be synthesized through the reaction of 1,3,4-thiadiazole-2,5-dithiol with potassium hydroxide. The reaction typically involves dissolving 1,3,4-thiadiazole-2,5-dithiol in a suitable solvent, such as acetonitrile, and then adding potassium hydroxide to the solution. The mixture is heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of dipotassium 1,3,4-thiadiazole-2,5-dithiolate may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: It can participate in nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe(NO3)3 and DDQ.
Substitution: Reactions with aryl and alkyl halides in the presence of CuO and MOF-199 nanoparticles are common.
Major Products
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole-2,5-dithiol: This compound is similar in structure but lacks the potassium ions, making it less stable and more volatile.
2,5-Dimercapto-1,3,4-thiadiazole: Another similar compound, but it does not have the same sulfur-donating efficiency as dipotassium 1,3,4-thiadiazole-2,5-dithiolate.
Uniqueness
Dipotassium 1,3,4-thiadiazole-2,5-dithiolate stands out due to its stability, low toxicity, and lack of foul odor. These properties make it a preferred choice for various applications where other sulfur-donating compounds may not be suitable .
特性
CAS番号 |
4628-94-8 |
|---|---|
分子式 |
C2K2N2S3 |
分子量 |
226.4 g/mol |
IUPAC名 |
dipotassium;1,3,4-thiadiazole-2,5-dithiolate |
InChI |
InChI=1S/C2H2N2S3.2K/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChIキー |
GPWLFGDMYSVEGN-UHFFFAOYSA-L |
SMILES |
C1(=NN=C(S1)[S-])[S-].[K+].[K+] |
正規SMILES |
C1(=NN=C(S1)[S-])[S-].[K+].[K+] |
Key on ui other cas no. |
4628-94-8 |
ピクトグラム |
Irritant |
関連するCAS |
1072-71-5 (Parent) |
同義語 |
2,5-dimercapto-1,3,4-thiadiazole 2,5-dimercapto-1,3,4-thiadiazole, dipotassium salt 2,5-dimercapto-1,3,4-thiadiazole, disodium salt 2,5-dimercapto-1-thia-3,4-diazole 5-mercapto-1,3,4-thiadiazolidine-2-thione bismuthiol I bismuthol I |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dipotassium 1,3,4-thiadiazole-2,5-dithiolate contribute to the formation of macrocyclic complexes?
A1: Dipotassium 1,3,4-thiadiazole-2,5-dithiolate acts as a sulfur-containing precursor in a multi-step reaction to form 24-membered dimetal macrocyclic complexes. [] This compound provides the 1,3,4-thiadiazole core, which gets incorporated into the macrocycle through a novel C-S bond formation with acetylacetone. This reaction, potentially involving disulfide intermediates, highlights the utility of dipotassium 1,3,4-thiadiazole-2,5-dithiolate in constructing complex molecular architectures. []
Q2: What structural features of the macrocyclic complexes derived from dipotassium 1,3,4-thiadiazole-2,5-dithiolate are revealed through characterization?
A2: The resulting dimetal macrocyclic complexes, incorporating manganese, nickel, or iron, share common structural features. [] They possess a central cavity capable of trapping solvent molecules and sulfate anions. [] The metal centers adopt octahedral geometries, with solvent molecules coordinating in either trans or cis configurations depending on steric factors. [] Infrared spectroscopy confirms the presence of trapped solvent molecules and identifies the sulfate anion as a bridging bidentate ligand. [] Thermal analysis reveals the stability of the macrocyclic framework up to 200°C, followed by the sequential release of trapped solvent molecules and eventual decomposition at higher temperatures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


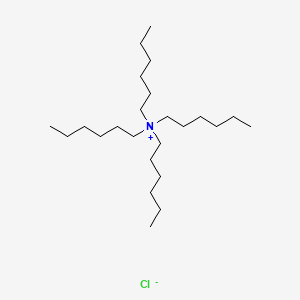
![Imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1213434.png)

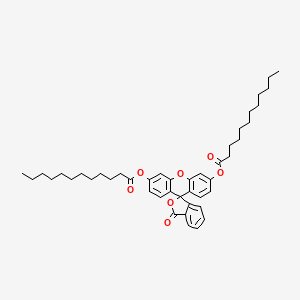
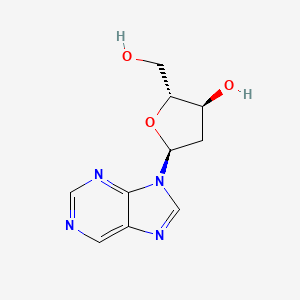
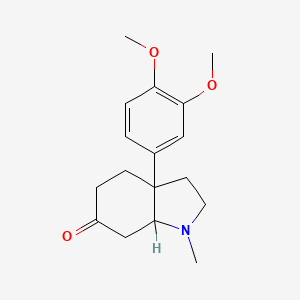

![N-[2-(cyclopentylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-4-thiadiazolecarboxamide](/img/structure/B1213444.png)
![6-ethyl-N-[2-(4-methoxyphenyl)ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1213448.png)
![1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B1213450.png)
![1-methyl-N,N-bis(trimethylsilyl)-5-[(trimethylsilyl)oxy]imidazol-2-amine](/img/structure/B1213453.png)
